Folate-PEG3-C2-acid is a chemical compound that integrates folate, a form of vitamin B9, with a polyethylene glycol (PEG) linker and a carboxylic acid group. This compound is specifically designed to enhance the solubility and stability of therapeutic agents while targeting folate receptors, which are often overexpressed in certain cancer cells. By utilizing this specificity, Folate-PEG3-C2-acid facilitates selective drug delivery to tumor sites, thereby minimizing systemic toxicity associated with conventional therapies .
Folate-PEG3-C2-acid is classified as a PEG-type PROTAC linker, which indicates its role in synthesizing PROTAC molecules that target specific proteins for degradation. The compound's structure includes a folate moiety that binds to folate receptors present on many cancer cells, making it particularly useful in oncology . Its molecular formula is , with a molecular weight of approximately 644.6 g/mol.
The synthesis of Folate-PEG3-C2-acid typically involves several steps, employing established chemical coupling techniques to ensure high yields and purity. One common method is the W1/O/W2 technique, which is employed to synthesize folate-functionalized nanoparticles. The synthesis process can be summarized as follows:
These methods are scalable for industrial production, optimizing reaction conditions to achieve high yield and purity.
Folate-PEG3-C2-acid features a complex structure that incorporates several functional groups:
The detailed molecular structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 644.6 g/mol |
IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
Folate-PEG3-C2-acid can undergo various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various nucleophiles .
The mechanism of action of Folate-PEG3-C2-acid primarily revolves around its interaction with folate receptors on cancer cells. Upon administration, the compound binds selectively to these receptors due to their upregulation in many tumors. This binding facilitates internalization into the cells through receptor-mediated endocytosis, leading to enhanced cellular uptake of conjugated therapeutic agents. Studies have shown that this mechanism significantly improves the efficacy of drugs against tumors while reducing off-target effects .
Folate-PEG3-C2-acid possesses distinct physical and chemical properties:
These properties make Folate-PEG3-C2-acid suitable for use in drug delivery systems targeting cancer therapies .
Folate-PEG3-C2-acid has several significant applications in scientific research and medicine:
Research continues into optimizing its use in various therapeutic contexts, particularly within oncology .
Folate-PEG3-C2-acid (molecular weight: 644.63 g/mol, formula: C₂₈H₃₆N₈O₁₀) features a terminal carboxylic acid group that enables amine-directed bioconjugation via carbodiimide chemistry [1] [10]. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/N-hydroxysuccinimide (NHS) mechanism involves three key steps:
Table 1: EDC/NHS Protocol for Folate-PEG3-C2-Acid Bioconjugation
Step | Reagents/Conditions | Function | Time |
---|---|---|---|
Activation | EDC in MES buffer (pH 4.5–5.0) | Carboxylate activation | 15 min |
Stabilization | Sulfo-NHS (water-soluble) | NHS ester formation | 30 min |
Conjugation | Amine-containing ligand (pH 7.4) | Amide bond formation | 2–24 h |
Quenching | 2-Mercaptoethanol or hydroxylamine | Byproduct removal | 30 min |
This method achieves >90% conjugation efficiency for folate-linked liposomes or PROTACs, but requires rigorous purification to remove urea byproducts [10].
Folate-PEG3-alkyne (CAS 1245285-73-7) serves as a click-compatible precursor for Folate-PEG3-C2-acid derivatives [6]. Its terminal alkyne group undergoes copper-catalyzed cycloaddition with azide-functionalized payloads (e.g., drugs or proteins) to form stable 1,4-disubstituted triazole linkages. Key advantages include:
This method is critical for synthesizing folate-PROTAC conjugates without compromising folate receptor binding affinity (KD ~0.1–1 nM) [6].
Direct conjugation of folic acid often yields mixtures of α- and γ-carboxyl adducts (~25:75 ratio), impairing folate receptor-α (FRα) binding [9]. Solid-phase synthesis eliminates this by:
The PEG3 spacer in Folate-PEG3-C2-acid spans ~15.4 Å, optimizing distance between folate and conjugated payloads [1] [9]. Key findings:
Table 2: Impact of PEG Spacer Length on Folate Conjugates
Spacer | Length (Å) | Receptor Binding (Relative %) | Solubility in Water |
---|---|---|---|
PEG1 | ~7.6 | 20–30% | Low |
PEG3 | ~15.4 | 95–100% | High |
PEG6 | ~22.8 | 85–90% | High |
PEG12 | ~45.6 | 70–75% | High |
Cleavable Linkers facilitate tumor-specific payload release:
Non-Cleavable Linkers (e.g., direct amide bonds) rely on lysosomal degradation for payload release, suitable for antibody-drug conjugates with stable metabolites [7].
Table 3: Cleavable Linker Strategies for Folate-PEG3-C2-Acid
Linker Type | Trigger | Release Mechanism | Applications |
---|---|---|---|
Disulfide | Intracellular GSH | Thiol-disulfide exchange | Cytotoxic drug delivery |
Hydrazone | Acidic pH (5.0–5.5) | Hydrolysis | Endosomal-release payloads |
Valine-Citrulline | Cathepsin B | Enzymatic cleavage | Protease-activated prodrugs |
Non-cleavable | Lysosomal enzymes | Complete degradation | Antibody-drug conjugates |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8